3-(methylamino)pyrrolidine-1-carboxamide hydrochloride
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Overview
Description
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is a chemical compound with a pyrrolidine ring structure. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with methylamine. One common method includes the use of carboxylic acid derivatives and coupling reagents such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in the presence of a base like Hünig’s base (iPr2NEt) to facilitate the amidation reaction . The reaction is usually carried out at room temperature, resulting in good to quantitative yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride can be compared with other similar compounds such as:
Pyrrolidine alkaloids: Known for their biological activities, including antioxidant and anticancer properties.
Indole derivatives: These compounds also contain carboxamide groups and are studied for their enzyme inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated for their potential as CDK2 inhibitors in cancer treatment.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.
Properties
CAS No. |
2770368-64-2 |
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Molecular Formula |
C6H14ClN3O |
Molecular Weight |
179.65 g/mol |
IUPAC Name |
3-(methylamino)pyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-5-2-3-9(4-5)6(7)10;/h5,8H,2-4H2,1H3,(H2,7,10);1H |
InChI Key |
ZEPDQEYFUBYYHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C(=O)N.Cl |
Purity |
91 |
Origin of Product |
United States |
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